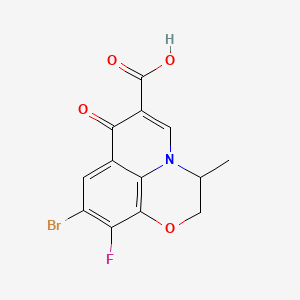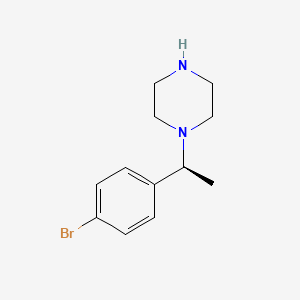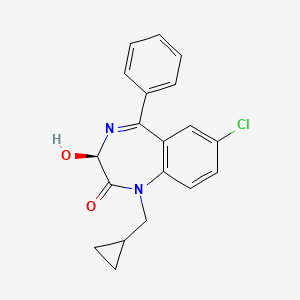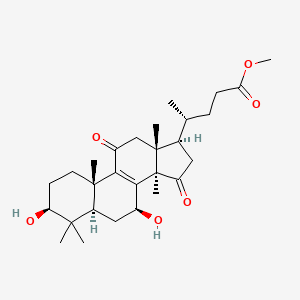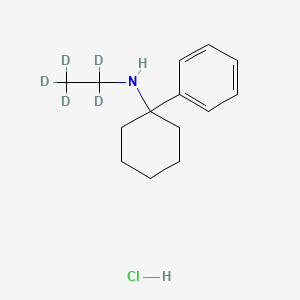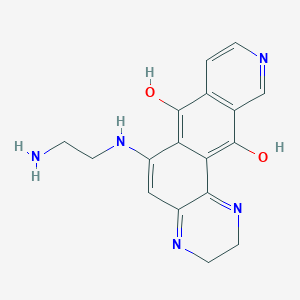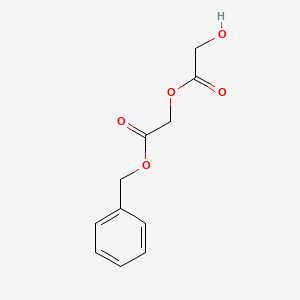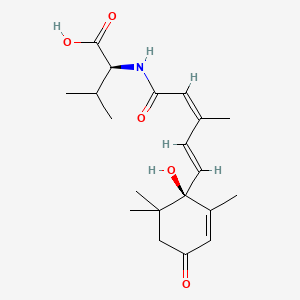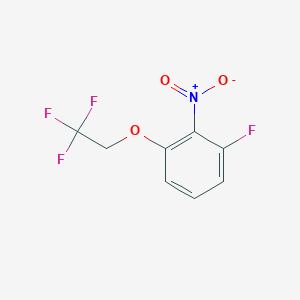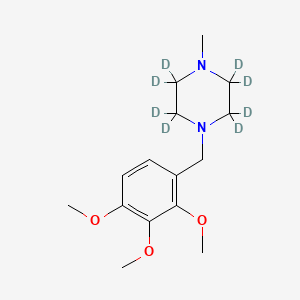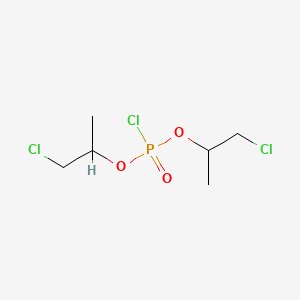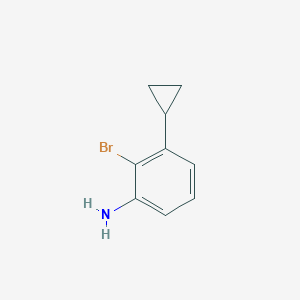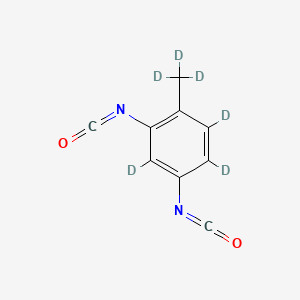
Toluene-d6 2,4-Di-iso-cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-d6 2,4-Di-iso-cyanate is a deuterated form of toluene diisocyanate, which is an organic compound with the formula C₉H₆N₂O₂. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the toluene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Toluene-d6 2,4-Di-iso-cyanate is synthesized through a multi-step process starting from toluene-d6. The general synthetic route involves the nitration of toluene-d6 to form dinitrotoluene-d6, followed by reduction to produce 2,4-diaminotoluene-d6. The final step involves the phosgenation of 2,4-diaminotoluene-d6 to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The phosgenation step, in particular, requires careful handling due to the toxic nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
Toluene-d6 2,4-Di-iso-cyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Various catalysts can be used to control the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Result from polymerization reactions.
Amines and Carbon Dioxide: Produced from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Toluene-d6 2,4-Di-iso-cyanate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies.
Mass Spectrometry: Helps in the identification and quantification of compounds.
Chemical Kinetics: Used to study reaction mechanisms and rates.
Material Science: Employed in the synthesis of deuterated polymers and materials
Mecanismo De Acción
The mechanism of action of Toluene-d6 2,4-Di-iso-cyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is utilized in the synthesis of polyurethanes and other polymers .
Comparación Con Compuestos Similares
Similar Compounds
Toluene-2,4-diisocyanate: The non-deuterated form of Toluene-d6 2,4-Di-iso-cyanate.
Methylene diphenyl diisocyanate: Another commonly used diisocyanate in polymer synthesis.
Naphthalene diisocyanate: Used in the production of specialized polyurethanes.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms provides distinct signals that help in the detailed analysis of chemical structures and reaction mechanisms .
Propiedades
Fórmula molecular |
C9H6N2O2 |
|---|---|
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
1,2,4-trideuterio-3,5-diisocyanato-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i1D3,2D,3D,4D |
Clave InChI |
DVKJHBMWWAPEIU-RLTMCGQMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N=C=O)[2H])N=C=O)[2H] |
SMILES canónico |
CC1=C(C=C(C=C1)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


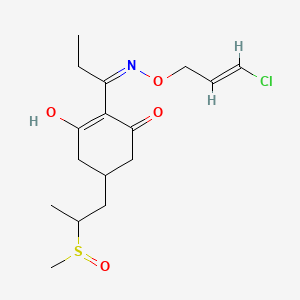
![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
